![molecular formula C13H11N3 B2599899 4-(1H-indazol-1-yl)aniline CAS No. 169781-26-4](/img/structure/B2599899.png)
4-(1H-indazol-1-yl)aniline
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Overview
Description
“4-(1H-indazol-1-yl)aniline” is a chemical compound with the empirical formula C9H9N3 . It is also known as 1-(4-Aminophenyl)-1H-imidazole . The molecular weight of this compound is 159.19 .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “4-(1H-indazol-1-yl)aniline”, has been widely studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .
Molecular Structure Analysis
The molecular structure of “4-(1H-indazol-1-yl)aniline” consists of a benzene ring linked to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Imidazole-containing compounds, such as “4-(1H-indazol-1-yl)aniline”, show both acidic and basic properties . They are amphoteric in nature due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
“4-(1H-indazol-1-yl)aniline” is a powder with a melting point of 143-147 °C (lit.) . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Scientific Research Applications
- Anticancer Agents : Researchers have explored the antitumor potential of indazole derivatives, including 4-(1H-indazol-1-yl)aniline. These compounds exhibit inhibitory effects on cell growth, making them promising candidates for cancer therapy .
- Anti-HIV Agents : Indole derivatives, including imidazole-containing compounds, have been investigated for their anti-HIV-1 activity. Molecular docking studies reveal their potential as inhibitors .
- AN-Sepharose : 4-(1H-imidazol-1-yl)aniline has been immobilized on Sepharose CL-6B to create a new ligand for mixed-mode chromatography. It can selectively adsorb proteins, making it useful in protein purification and separation processes .
Medicinal Chemistry and Drug Discovery
Mixed-Mode Chromatography Ligand
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new drugs that overcome the AMR problems is necessary .
Mechanism of Action
Target of Action
It’s known that indazole derivatives can exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines, suggesting they may interact with cellular components to disrupt normal cell function .
Biochemical Pathways
Indazole derivatives have been associated with a variety of biological activities, indicating they may influence multiple biochemical pathways .
Result of Action
Certain indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines .
properties
IUPAC Name |
4-indazol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQPNMUWIKGWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
169781-26-4 |
Source
|
Record name | 4-(1H-indazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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